molecular formula C18H14OS2 B14290671 2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one CAS No. 113544-17-5

2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one

Cat. No.: B14290671
CAS No.: 113544-17-5
M. Wt: 310.4 g/mol
InChI Key: QOVORVYWQXNVBY-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one is an organic compound belonging to the thiopyran family. Thiopyrans are sulfur-containing heterocycles known for their diverse chemical properties and potential applications in various fields, including medicinal chemistry and materials science. This compound, characterized by a benzylsulfanyl group at the 2-position and a phenyl group at the 6-position, exhibits unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one typically involves the following steps:

  • Formation of the Thiopyran Ring: : The thiopyran ring can be synthesized through a cyclization reaction involving a diene and a sulfur source. One common method is the reaction of a 1,3-diene with elemental sulfur or a sulfur-containing reagent under thermal or catalytic conditions.

  • Introduction of the Benzylsulfanyl Group: : The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a thiopyran derivative with benzyl halide (e.g., benzyl chloride) in the presence of a base such as sodium hydride or potassium carbonate.

  • Introduction of the Phenyl Group: : The phenyl group can be introduced through a Friedel-Crafts acylation reaction. This involves the reaction of the thiopyran derivative with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom. Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. The major product of oxidation is the corresponding sulfoxide or sulfone.

  • Reduction: : Reduction reactions can target the carbonyl group or the sulfur atom. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the carbonyl group to an alcohol.

  • Substitution: : The benzylsulfanyl group can participate in nucleophilic substitution reactions. For example, treatment with alkyl halides in the presence of a base can lead to the formation of alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, potassium permanganate.

    Reduction: LiAlH4, NaBH4.

    Substitution: Benzyl halides, alkyl halides, bases (e.g., NaH, K2CO3).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Alkylated thiopyran derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. These compounds may act as enzyme inhibitors, receptor modulators, or signaling pathway regulators, contributing to the development of new treatments for various diseases.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzylsulfanyl group can enhance the compound’s binding affinity and specificity, while the phenyl group can influence its hydrophobic interactions and overall stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylsulfanyl)benzothiazole
  • 2-(Benzylsulfanyl)benzonitrile
  • 2-(Benzylsulfanyl)furan

Uniqueness

Compared to similar compounds, 2-(Benzylsulfanyl)-6-phenyl-4H-thiopyran-4-one stands out due to its unique thiopyran ring structure, which imparts distinct chemical and biological properties

Properties

CAS No.

113544-17-5

Molecular Formula

C18H14OS2

Molecular Weight

310.4 g/mol

IUPAC Name

2-benzylsulfanyl-6-phenylthiopyran-4-one

InChI

InChI=1S/C18H14OS2/c19-16-11-17(15-9-5-2-6-10-15)21-18(12-16)20-13-14-7-3-1-4-8-14/h1-12H,13H2

InChI Key

QOVORVYWQXNVBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=O)C=C(S2)C3=CC=CC=C3

Origin of Product

United States

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